1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a triazaspiro undecane core with two hydroxyphenyl groups and an ethanone moiety. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-hydroxybenzaldehyde and a suitable amine, followed by cyclization to form the spirocyclic core. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the selection of green solvents and catalysts can make the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The spirocyclic structure may also contribute to its unique biological activities by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: A compound with a similar bisphenol structure but different core.
Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic cores but different substituents.
Uniqueness
1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone is unique due to its combination of hydroxyphenyl groups and a triazaspiro undecane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H25N3O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-[2,4-bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone |
InChI |
InChI=1S/C22H25N3O3/c1-15(26)25-12-10-22(11-13-25)23-18(16-6-2-4-8-20(16)27)14-19(24-22)17-7-3-5-9-21(17)28/h2-9,18,23,27-28H,10-14H2,1H3 |
InChI Key |
FRXNPEBDBHDPJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)NC(CC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.